4'-Hydroxywarfarin

描述

4’-Hydroxywarfarin is a hydroxylated derivative of warfarin, a well-known anticoagulant. This compound is formed through the metabolic hydroxylation of warfarin, primarily by the enzyme cytochrome P450 2C8. It plays a significant role in the pharmacokinetics and pharmacodynamics of warfarin, influencing its anticoagulant effects and metabolism .

准备方法

Synthetic Routes and Reaction Conditions: 4’-Hydroxywarfarin can be synthesized through the hydroxylation of warfarin. This process involves the use of cytochrome P450 enzymes, particularly cytochrome P450 2C8, which catalyzes the addition of a hydroxyl group to the 4’ position of the warfarin molecule .

Industrial Production Methods: Industrial production of 4’-Hydroxywarfarin typically involves biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .

化学反应分析

Types of Reactions: 4’-Hydroxywarfarin undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other hydroxylated metabolites.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, molecular oxygen.

Reduction: Human liver cytosol, carbonyl reductase 1 (CBR1), aldo-keto reductase family 1 member C3 (AKR1C3).

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Other hydroxylated warfarin metabolites.

Reduction: Corresponding alcohols of 4’-Hydroxywarfarin.

科学研究应用

4’-Hydroxywarfarin has several scientific research applications:

Chemistry: Used as a model compound to study the metabolic pathways of warfarin and its derivatives.

Biology: Helps in understanding the role of cytochrome P450 enzymes in drug metabolism.

Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of warfarin, aiding in the development of safer and more effective anticoagulant therapies.

作用机制

4’-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, similar to warfarin. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulation .

相似化合物的比较

- 6-Hydroxywarfarin

- 7-Hydroxywarfarin

- 8-Hydroxywarfarin

- 10-Hydroxywarfarin

Comparison: 4’-Hydroxywarfarin is unique in its specific hydroxylation position, which influences its metabolic pathway and pharmacological activity. Compared to other hydroxylated warfarin metabolites, 4’-Hydroxywarfarin is primarily formed by cytochrome P450 2C8, whereas other metabolites may involve different cytochrome P450 enzymes .

生物活性

4'-Hydroxywarfarin is a significant metabolite of warfarin, an anticoagulant widely used in clinical settings. Understanding its biological activity is crucial for optimizing warfarin therapy and managing drug interactions. This article explores the metabolic pathways, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.

Metabolic Pathways

This compound is primarily formed through the metabolism of warfarin by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The enzymatic activity involved in its formation varies based on the enantiomer of warfarin being metabolized.

Key Enzymatic Reactions

- CYP2C19 : This enzyme contributes significantly to the metabolism of both S- and R-warfarin into various hydroxywarfarins, including this compound. The maximal turnover rates (Vmax) for the formation of this compound are notably lower compared to other metabolites like 7-hydroxywarfarin .

- CYP3A4 : In the presence of quinidine, a known CYP3A4 inhibitor, the hydroxylation of S- and R-warfarin is enhanced, leading to increased levels of this compound. This interaction highlights the complexity of drug metabolism and potential for drug-drug interactions .

Pharmacological Effects

This compound exhibits anticoagulant properties similar to its parent compound, warfarin. However, it also plays a role in modulating the pharmacokinetics of warfarin itself.

Inhibition of CYP2C9

Research indicates that hydroxywarfarins, including this compound, can inhibit CYP2C9 activity, which is critical for warfarin metabolism. This competitive inhibition can limit the enzymatic capacity toward S-warfarin, potentially leading to increased plasma levels and enhanced anticoagulant effects .

Case Studies

- Drug Interactions : A case study involving a patient on warfarin therapy who started treatment with lenvatinib (a CYP2C8 substrate) demonstrated significant alterations in INR levels due to interactions mediated by hydroxywarfarins. The study highlighted the need for careful monitoring during concurrent therapies .

- Pharmacogenetic Variability : A study involving 133 patients receiving oral anticoagulation therapy found significant correlations between INR levels and the concentrations of both warfarin and its hydroxy metabolites, including this compound. Genetic variations in VKORC1 and CYP2C9 were shown to influence individual responses to warfarin therapy .

Table 1: Metabolic Pathways and Enzymatic Contributions

| Enzyme | Warfarin Enantiomer | Major Metabolites | Vmax (µmol/min) | Km (µM) |

|---|---|---|---|---|

| CYP2C19 | R-Warfarin | R-7-, R-6-, R-8-, R-4'-OH | Highest for R-7-OH | Varies |

| CYP2C19 | S-Warfarin | S-7-, S-6-, S-8-, S-4'-OH | Highest for S-7-OH | Varies |

| CYP3A4 | S-Warfarin | 4'-OH, 10-OH | Increased by quinidine | N/A |

属性

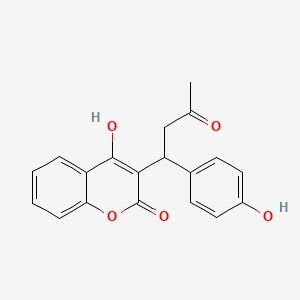

IUPAC Name |

4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947449 | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24579-14-4 | |

| Record name | 4'-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYWARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8G6747YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。